molecular formula C7H16N2O4 B12281608 L-Alanine,3-[bis(2-hydroxyethyl)amino]-

L-Alanine,3-[bis(2-hydroxyethyl)amino]-

Cat. No.: B12281608
M. Wt: 192.21 g/mol
InChI Key: OZTZVVQSQNDKPB-UHFFFAOYSA-N
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Description

L-Alanine,3-[bis(2-hydroxyethyl)amino]- is a chemical compound with the molecular formula C7H15NO4 It is a derivative of alanine, an amino acid, and contains additional hydroxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Alanine,3-[bis(2-hydroxyethyl)amino]- typically involves the reaction of alanine with bis(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of solvents such as ethanol or water, and the reaction temperature is usually maintained at around 25-30°C. The reaction is monitored using techniques such as gas chromatography to ensure the purity of the product .

Industrial Production Methods

Industrial production of L-Alanine,3-[bis(2-hydroxyethyl)amino]- involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, and may involve additional purification steps such as crystallization or distillation. The use of advanced equipment and automation ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

L-Alanine,3-[bis(2-hydroxyethyl)amino]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled temperatures and pH to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

L-Alanine,3-[bis(2-hydroxyethyl)amino]- has several scientific research applications:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential role in biological systems, including its interactions with enzymes and other biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug delivery agent.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of L-Alanine,3-[bis(2-hydroxyethyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, facilitating various biochemical reactions. It may also interact with cellular membranes and proteins, influencing their function and activity .

Comparison with Similar Compounds

Similar Compounds

  • N,N-Bis(2-hydroxyethyl)alanine
  • 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxypropane
  • 3-[N,N-Bis(2-hydroxyethyl)amino]-2-hydroxybutane

Uniqueness

L-Alanine,3-[bis(2-hydroxyethyl)amino]- is unique due to its specific structure and functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-3-[bis(2-hydroxyethyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O4/c8-6(7(12)13)5-9(1-3-10)2-4-11/h6,10-11H,1-5,8H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZTZVVQSQNDKPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N(CCO)CC(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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